molecular formula C11H18N4O B2932600 piperazin-1-yl[1-(propan-2-yl)-1H-pyrazol-4-yl]methanone CAS No. 1780427-89-5

piperazin-1-yl[1-(propan-2-yl)-1H-pyrazol-4-yl]methanone

Cat. No.: B2932600
CAS No.: 1780427-89-5
M. Wt: 222.292
InChI Key: RYIWXIKCMYXWHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazin-1-yl[1-(propan-2-yl)-1H-pyrazol-4-yl]methanone is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 properties . The structure of this compound includes a piperazine ring and a pyrazole moiety, making it a hybrid compound with potential pharmacological applications.

Preparation Methods

The synthesis of piperazin-1-yl[1-(propan-2-yl)-1H-pyrazol-4-yl]methanone typically involves multi-step procedures. One common method includes the reaction of piperazine with a substituted pyrazole derivative under controlled conditions. The reaction mixture is often treated with solvents like toluene and subjected to various purification steps, including extraction and distillation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Piperazin-1-yl[1-(propan-2-yl)-1H-pyrazol-4-yl]methanone can undergo various chemical reactions, including:

Scientific Research Applications

Piperazin-1-yl[1-(propan-2-yl)-1H-pyrazol-4-yl]methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its use as an antipsychotic and anti-HIV agent.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of piperazin-1-yl[1-(propan-2-yl)-1H-pyrazol-4-yl]methanone involves its interaction with specific molecular targets. For instance, it may act as a dopamine and serotonin antagonist, which is why it is being studied for its antipsychotic properties. The compound may also inhibit certain enzymes or receptors, leading to its antimicrobial and antiviral effects .

Comparison with Similar Compounds

Piperazin-1-yl[1-(propan-2-yl)-1H-pyrazol-4-yl]methanone can be compared with other piperazine derivatives such as:

These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the unique properties of this compound.

Properties

IUPAC Name

piperazin-1-yl-(1-propan-2-ylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-9(2)15-8-10(7-13-15)11(16)14-5-3-12-4-6-14/h7-9,12H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIWXIKCMYXWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)C(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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